4'-Methoxy-7-isoflavanol
4'-Methoxy-7-isoflavanol
3-(4-Methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-7-ol, also known as 4' O methyl equol or 4' methoxy 7 isoflavanol, belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. 3-(4-Methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-7-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.
A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines.
Brand Name:
Vulcanchem
CAS No.:
10499-17-9
VCID:
VC21354654
InChI:
InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3
SMILES:
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2
Molecular Formula:
C16H16O3
Molecular Weight:
256.3 g/mol
4'-Methoxy-7-isoflavanol
CAS No.: 10499-17-9
Cat. No.: VC21354654
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-(4-Methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-7-ol, also known as 4' O methyl equol or 4' methoxy 7 isoflavanol, belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. 3-(4-Methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-7-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. A non-steroidal ESTROGEN generated when soybean products are metabolized by certain bacteria in the intestines. |
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CAS No. | 10499-17-9 |
Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
Standard InChI | InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3 |
Standard InChI Key | FPRFNXQLWQOWED-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 |
Canonical SMILES | COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 |
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